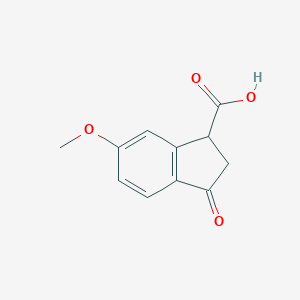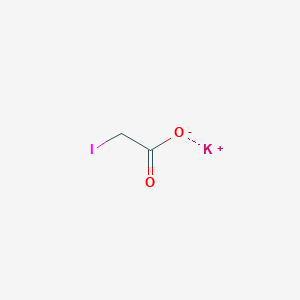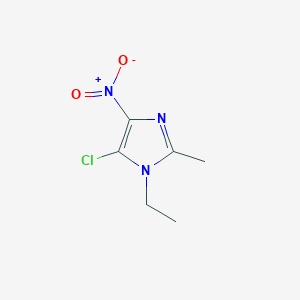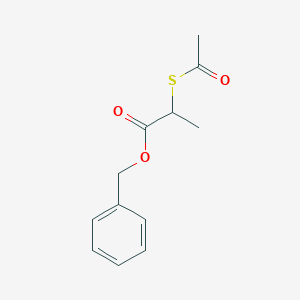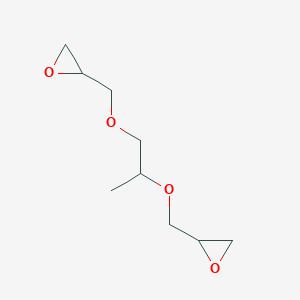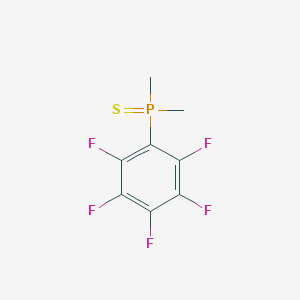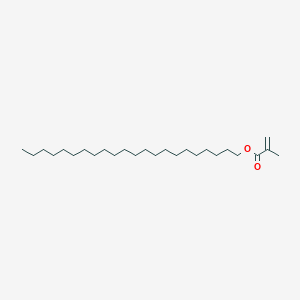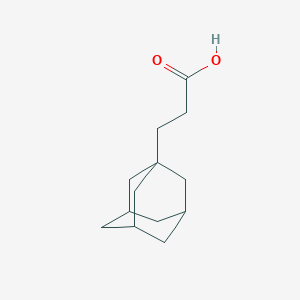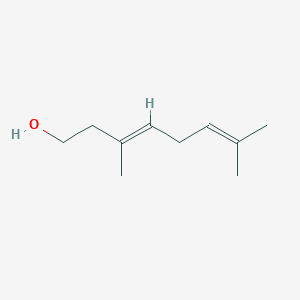
(3E)-3,7-dimethylocta-3,6-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3,7-dimethylocta-3,6-dien-1-ol, also known as geranylgeraniol, is a natural organic compound with a molecular formula of C20H34O. It is a type of terpene alcohol, commonly found in various plants, fruits, and vegetables. Geranylgeraniol is known for its numerous biochemical and physiological effects, which make it a popular subject of scientific research.
Scientific Research Applications
EPDM Synthesis
3,7-Dimethylocta-1,6-diene (3,7-DMO) has been used as a termonomer for synthesizing ethylene-propylene-diene terpolymers (EPDM). The reactivity of 3,7-DMO in homopolymerization and cross-copolymerization was compared with industrial linear dienes, revealing significant influences on productivity and activity based on diene structure and concentration (Dolatkhani, Cramail, & Deffieux, 1995).
Radical Addition Reactions
Studies have shown that 3,7-dimethylocta-1,6-diene reacts with organic radicals generated by manganese(III) acetate, displaying different reactivities at various bond sites and leading to diverse cyclopentane derivatives (Mcquillin & Wood, 1976).
Hydrogenation over Platinum Zeolites
Hydrogenation of geraniol, which involves 3,7-dimethylocta-2,6-dien-1-ol, was performed over platinum-containing zeolites. This process shows regioselectivity influenced by zeolite structure and metal cluster size, important for converting geraniol selectively into citronellol (Tas, Parton, Vercruysse, & Jacobs, 1997).
Transition Metal Reactions
3,7-Dimethylocta-1,6-diene undergoes catalytic oxidation and hydroformylation when reacted with transition metals like rhodium and thallium, leading to the formation of methyl ketones and cyclopentane derivatives (Mcquillin & Parker, 1975).
Synthetic Applications
(2Z,6E)-3,6-Dimethylocta-2,6-dien-1-ol has been synthesized via Steglich esterification and subsequent rearrangements, showcasing its potential for creating novel compounds with unique olfactory properties (Kraft, Eichenberger, & Fráter, 1999).
properties
CAS RN |
16750-94-0 |
|---|---|
Product Name |
(3E)-3,7-dimethylocta-3,6-dien-1-ol |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3E)-3,7-dimethylocta-3,6-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5-6,11H,4,7-8H2,1-3H3/b10-6+ |
InChI Key |
DTHIOPUFUOMHAY-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=CC/C=C(\C)/CCO)C |
SMILES |
CC(=CCC=C(C)CCO)C |
Canonical SMILES |
CC(=CCC=C(C)CCO)C |
Pictograms |
Corrosive; Irritant |
synonyms |
isogeraniol,trans-isogeraniol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



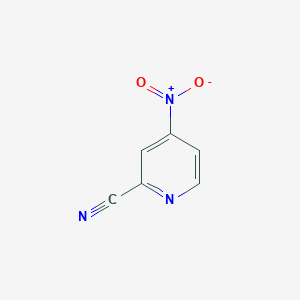
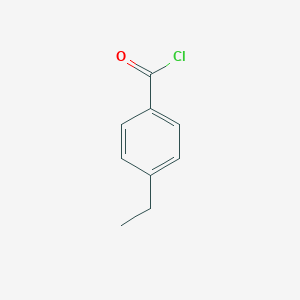
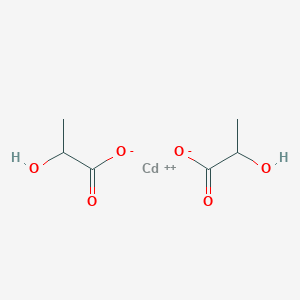
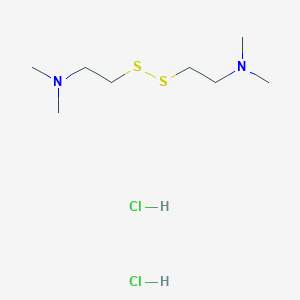
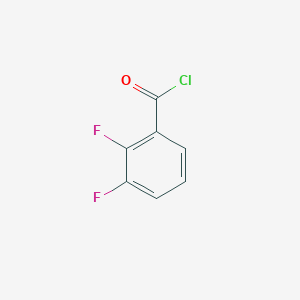
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)
